4-amino-N,N-diisopropylbenzamide
Description
4-Amino-N,N-diisopropylbenzamide is a substituted benzamide derivative characterized by an amino (-NH₂) group at the para position of the benzene ring and diisopropyl substituents on the amide nitrogen. The compound’s structure enables participation in cross-coupling reactions and metalation processes, as observed in analogues like 4-chloro-N,N-diisopropylbenzamide . However, direct synthesis protocols for the amino-substituted variant are less documented in the provided evidence, suggesting reliance on functionalization of pre-existing benzamide scaffolds.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-amino-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,14H2,1-4H3 |
InChI Key |
SKKDTQJSHOOMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogues of 4-amino-N,N-diisopropylbenzamide, emphasizing substituent effects:
Physicochemical Properties
- Boiling Points: N,N-Diisopropylbenzamide (unsubstituted) has a boiling point of ~423 K . Electron-donating groups like -NH₂ likely increase polarity and boiling point, though experimental data for the amino derivative is absent.
- Solubility : The diisopropyl groups enhance lipophilicity, while polar substituents (-NH₂, -OCH₃) improve solubility in protic solvents. For example, 4-hexyl-N,N-diisopropylbenzamide is processed in EtOH/petroleum ether mixtures .
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